GSK1104252A

Description

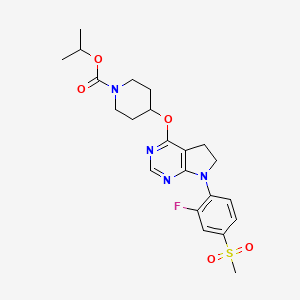

Structure

2D Structure

3D Structure

Properties

CAS No. |

1001397-20-1 |

|---|---|

Molecular Formula |

C22H27FN4O5S |

Molecular Weight |

478.5 g/mol |

IUPAC Name |

propan-2-yl 4-[[7-(2-fluoro-4-methylsulfonylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate |

InChI |

InChI=1S/C22H27FN4O5S/c1-14(2)31-22(28)26-9-6-15(7-10-26)32-21-17-8-11-27(20(17)24-13-25-21)19-5-4-16(12-18(19)23)33(3,29)30/h4-5,12-15H,6-11H2,1-3H3 |

InChI Key |

HCCOWIAORWVUEZ-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)N1CCC(CC1)OC2=NC=NC3=C2CCN3C4=C(C=C(C=C4)S(=O)(=O)C)F |

Canonical SMILES |

CC(C)OC(=O)N1CCC(CC1)OC2=NC=NC3=C2CCN3C4=C(C=C(C=C4)S(=O)(=O)C)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK1104252A; GSK-1104252A; GSK 1104252A. |

Origin of Product |

United States |

Foundational & Exploratory

No Publicly Available Data on GSK1104252A Mechanism of Action

Despite a comprehensive search for the mechanism of action, preclinical, and clinical data for the compound designated GSK1104252A, no specific information was found in the public domain. This suggests that this compound may be an internal GlaxoSmithKline identifier for a compound that has not been publicly disclosed, is in a very early stage of development, or the identifier may be inaccurate.

Extensive searches for "this compound" did not yield any relevant scientific literature, clinical trial registrations, or corporate disclosures detailing its molecular target, signaling pathways, or pharmacological effects. Information available pertains to other GSK compounds, none of which are identified as this compound.

Without any foundational data on the compound's biological activity, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, or visualizations of signaling pathways.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier. If the interest in this specific compound stems from a confidential source, the relevant documentation would be the appropriate reference for its mechanism of action. At present, no public information is available to fulfill the detailed requirements of the request.

An In-depth Technical Guide on the GPR119 Agonist Activity of GSK1104252A

This guide provides a comprehensive overview of the GPR119 agonist activity of GSK1104252A, a potent and selective agonist of the G protein-coupled receptor 119 (GPR119).[1] Developed for the potential treatment of type 2 diabetes, this compound has been a subject of research due to its role in glucose homeostasis.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Compound Profile

| Compound Name | Structure | Molecular Formula | Molecular Weight | Target |

| This compound | 1-methylethyl 4-({7-[2-fluoro-4-(methylsulfonyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)-1-piperidinecarboxylate[1] | C22H27FN4O5S | 478.54 g/mol | GPR119 |

GPR119 Agonist Activity: Quantitative Data

The agonist activity of this compound at the GPR119 receptor has been characterized through various in vitro assays. The following tables summarize the key quantitative data from these studies.

In Vitro Potency and Efficacy

| Assay Type | Cell Line | Species | Parameter | Value | Reference |

| cAMP Accumulation | HEK-293 | Human | pEC50 | 7.8 | Katamreddy et al., 2012 |

| cAMP Accumulation | HEK-293 | Rat | pEC50 | 7.9 | Katamreddy et al., 2012 |

| GLP-1 Secretion | GLUTag | Murine | EC50 | 56 nM | Chu et al., 2008[2] |

Mechanism of Action and Signaling Pathway

GPR119 is a Gs-alpha protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[2] Activation of GPR119 by an agonist like this compound initiates a signaling cascade that leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP has distinct downstream effects in different cell types:

-

In Pancreatic β-cells: Elevated cAMP levels potentiate glucose-stimulated insulin secretion (GSIS).

-

In Intestinal L-cells: Increased cAMP stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion in a glucose-dependent manner.

The signaling pathway is depicted in the following diagram:

Caption: GPR119 signaling pathway initiated by this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the GPR119 agonist activity of this compound are provided below.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following GPR119 activation.

1. Cell Culture and Plating:

-

HEK-293 cells stably expressing human or rat GPR119 are cultured in appropriate media.

-

Cells are harvested and seeded into 96- or 384-well plates at a predetermined density and incubated overnight.

2. Assay Procedure:

-

The culture medium is removed, and cells are washed with a stimulation buffer.

-

Cells are then incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation.

-

This compound is serially diluted and added to the wells.

-

The plates are incubated for a specified time (e.g., 30-60 minutes) at 37°C.

3. Detection and Data Analysis:

-

Intracellular cAMP levels are measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

The signal is inversely proportional to the cAMP concentration.

-

Data are normalized to a positive control (e.g., Forskolin) and a vehicle control.

-

The EC50 values are calculated by fitting the data to a four-parameter logistic equation.

Caption: Workflow for a typical cAMP accumulation assay.

GLP-1 Secretion Assay

This assay measures the amount of GLP-1 released from enteroendocrine L-cells in response to GPR119 agonism.

1. Cell Culture:

-

A murine intestinal L-cell line, such as GLUTag or NCI-H716, is used.

-

Cells are cultured in appropriate media and seeded into multi-well plates.

2. Assay Procedure:

-

The culture medium is replaced with a buffer containing a dipeptidyl peptidase-IV (DPP-IV) inhibitor to prevent GLP-1 degradation.

-

Cells are stimulated with various concentrations of this compound.

-

The plates are incubated for a defined period (e.g., 2 hours).

3. Detection and Data Analysis:

-

The supernatant is collected, and the concentration of active GLP-1 is quantified using a specific ELISA kit.

-

The results are expressed as the amount of GLP-1 secreted, and the EC50 value is determined by dose-response curve analysis.

Caption: Workflow for a GLP-1 secretion assay.

In Vivo Studies

In vivo studies in rodent models have demonstrated the potential of this compound to improve glucose homeostasis. Oral administration of GPR119 agonists has been shown to enhance circulating levels of insulin and GLP-1, leading to a reduction in blood glucose levels during an oral glucose tolerance test.

Conclusion

This compound is a potent and selective GPR119 agonist with demonstrated in vitro and in vivo activity. Its mechanism of action, involving the stimulation of cAMP production in pancreatic β-cells and intestinal L-cells, underscores its potential as a therapeutic agent for type 2 diabetes. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the long-term efficacy and safety of GPR119 agonists is warranted.

References

The Discovery and Synthesis of Novel GlaxoSmithKline RIPK1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular necrosis and inflammation, making it a compelling target for therapeutic intervention in a range of autoimmune diseases, neurodegenerative disorders, and cancers. GlaxoSmithKline (GSK) has been at the forefront of developing potent and selective RIPK1 inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of key GSK RIPK1 inhibitors, including GSK2982772, GSK'963, and GSK'157 (also known as GSK2656157). Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development in this area.

Introduction: RIPK1 as a Therapeutic Target

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in regulating inflammatory signaling and cell death pathways.[1][2] As a key downstream effector of the tumor necrosis factor (TNF) receptor superfamily, RIPK1 acts as a molecular switch, determining whether a cell undergoes apoptosis, necroptosis, or survives. The kinase activity of RIPK1 is essential for the execution of necroptosis, a form of programmed necrosis that contributes to the pathogenesis of numerous inflammatory and degenerative diseases.[2] Consequently, the development of small molecule inhibitors targeting the kinase function of RIPK1 has become a major focus of drug discovery efforts.

Discovery of GSK's RIPK1 Inhibitors

GSK has employed various strategies in the discovery of its RIPK1 inhibitor portfolio, most notably through the screening of DNA-encoded libraries. This approach led to the identification of the benzoxazepinone scaffold, which ultimately yielded the clinical candidate GSK2982772.[3]

-

GSK2982772: This first-in-class, highly selective RIPK1 inhibitor emerged from a lead optimization program of a hit identified from a DNA-encoded library screening.[3] It has been investigated in Phase 2a clinical studies for psoriasis, rheumatoid arthritis, and ulcerative colitis.

-

GSK'963: A structurally distinct, potent, and selective inhibitor of RIPK1, GSK'963 has demonstrated efficacy in both human and murine cells, making it a valuable tool for preclinical research.

-

GSK'157 (GSK2656157): Initially identified as a potent inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), GSK'157 was later found to be a highly potent type II inhibitor of RIPK1. This discovery highlighted a dual-activity profile and provided a novel scaffold for further optimization.

Quantitative Biological Data

The following tables summarize the key quantitative data for the discussed GSK RIPK1 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |

| GSK2982772 | RIPK1 | 6.3 | ADP-Glo | |

| GSK'963 | RIPK1 | 29 | Fluorescent Polarization | |

| GSK'157 | RIPK1 | Potent (exact value not specified) | Not Specified | |

| GSK'157 | PERK | 0.9 | Not Specified |

Table 2: Cellular Activity in Necroptosis Assays

| Compound | Cell Line | Inducing Agent | IC50 (nM) | Reference |

| GSK'963 | Human and Murine Cells | TNF-induced necroptosis | 1-4 | |

| GSK'157 | Mouse Embryonic Fibroblasts (MEFs) | hTNF + zVAD.fmk | Similar potency to UAMC-3861 | |

| GSK2982772 | Not active in mouse RIPK1-dependent necroptosis | hTNF + zVAD.fmk | - |

Synthesis and Experimental Protocols

General Synthetic Approach for Novel RIPK1 Inhibitors Based on the GSK'157 Scaffold

The synthesis of novel RIPK1 inhibitors based on the GSK'157 scaffold involves a multi-step process, as described in the literature. A common intermediate is first synthesized, followed by an amide coupling reaction to introduce diversity.

Experimental Protocol: Synthesis of a Common Intermediate (based on GSK'157 synthetic route)

-

Step A: Reductive Amination: To a solution of the starting ketone in acetic acid at 0°C, add 4-fluoro-1H-indole and sodium cyanoborohydride (NaBH3CN). Stir the reaction for 10 minutes at 0°C and then for 1 hour at room temperature.

-

Step B: Boc Protection: To the product from Step A in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc2O) and 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature for 48 hours.

-

Step C: Bromination: To the Boc-protected intermediate in DCM, add N-bromosuccinimide (NBS) and stir at room temperature for 1 hour.

-

Step D: Borylation: In a mixture of 1,4-dioxane and water, combine the brominated intermediate, bis(pinacolato)diboron, and potassium acetate (KOAc). Heat the reaction at 80°C for 16 hours.

-

Step E: Suzuki Coupling: To the borylated intermediate, add the appropriate coupling partner, tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), and tri-tert-butylphosphine tetrafluoroborate ((t-Bu)3PHBF4). Heat the reaction at 90°C for 2 hours.

-

Step F: Boc Deprotection: Treat the coupled product with 4N HCl in 1,4-dioxane at room temperature for 16 hours to yield the common intermediate.

Experimental Protocol: Amide Coupling

-

To a solution of the common intermediate in dimethylformamide (DMF), add the desired carboxylic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and N,N-diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature for 16 hours.

-

Purify the final product by chromatography.

RIPK1 Kinase Inhibitory Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.

Experimental Protocol:

-

Prepare a reaction mixture containing recombinant human RIPK1 kinase, the appropriate substrate, and ATP in a suitable kinase buffer.

-

Add serial dilutions of the test compound (e.g., GSK2982772) to the reaction mixture.

-

Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the luminescence signal against the compound concentration.

Cellular Necroptosis Assay

This assay measures the ability of a compound to protect cells from induced necroptosis.

Experimental Protocol:

-

Seed cells (e.g., human HT-29 colon adenocarcinoma cells or mouse embryonic fibroblasts) in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of the test compound for 30 minutes.

-

Induce necroptosis by adding a combination of stimuli, such as human TNF (hTNF) and the pan-caspase inhibitor zVAD.fmk.

-

Incubate the cells for a period sufficient to induce cell death (e.g., 24-48 hours).

-

Assess cell viability using a suitable method, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Calculate the IC50 value by plotting cell viability against the compound concentration.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of RIPK1 in cell fate decisions.

Caption: RIPK1 signaling pathway upon TNFα stimulation.

References

The Enigmatic GSK1104252A: An Overview of GlaxoSmithKline's Broader Strategy in Metabolic Disease Research

Initial inquiries for public data on the specific compound GSK1104252A in the context of metabolic disease have yielded no specific scientific literature, clinical trial information, or detailed experimental data. The compound is listed by some chemical suppliers as "Not Available For Sale," suggesting it may be an internal designation, a discontinued project, or a compound that has not been publicly disclosed. Consequently, a detailed technical guide on this compound's role in metabolic disease cannot be provided at this time.

However, for researchers, scientists, and drug development professionals interested in GlaxoSmithKline's (GSK) broader contributions and strategic interests in the field of metabolic diseases, a review of their publicly accessible research initiatives offers valuable insights. This document summarizes key areas of GSK's focus in metabolic disease, including their collaborative efforts and exploration of novel therapeutic targets.

Key Therapeutic Targets and Research Areas

GSK's research and development in metabolic diseases have encompassed a range of targets and collaborative approaches. Publicly available information highlights their interest in the following areas:

-

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism and insulin signaling. Its inhibition has been explored as a therapeutic strategy for type 2 diabetes.[1][2][3][4] GSK-3 acts as a negative regulator of insulin signaling.

-

Protein Tyrosine Phosphatase 1B (PTP1B): GSK has collaborated with academic institutions to identify small molecule inhibitors of PTP1B.[5] This enzyme is a key negative regulator of both insulin and leptin signaling pathways, making it an attractive target for the treatment of obesity and type 2 diabetes.

-

Microbiome and its Metabolic Influence: Recognizing the emerging role of the gut microbiome in metabolism, GSK has partnered with the American Diabetes Association to fund research exploring the relationship between nutrition, the microbiome, and metabolic diseases like obesity and diabetes.

-

Systems Biology and Target Validation: GSK has engaged in collaborations to apply systems biology approaches to better understand disease pathways and identify biomarkers in metabolic disorders. This indicates a commitment to innovative methods for drug discovery and development.

-

Metabolic Dysfunction-Associated Steatohepatitis (MASH): More recent collaborations indicate GSK's interest in identifying novel drug targets for MASH, a progressive form of non-alcoholic fatty liver disease, by leveraging somatic genomics.

Signaling Pathway of Interest: GSK-3 in Insulin Regulation

Given the historical and ongoing interest in GSK-3 as a therapeutic target for diabetes, a simplified representation of its role in the insulin signaling pathway is relevant.

Caption: Simplified insulin signaling pathway showing the inhibitory role of GSK-3.

Conclusion

While information regarding the specific role of this compound in metabolic disease remains undisclosed in the public domain, GSK's broader research and development strategy reveals a sustained and multi-faceted approach to tackling metabolic disorders. Their focus on key enzymatic targets like GSK-3 and PTP1B, coupled with investments in understanding the microbiome and leveraging cutting-edge technologies for target discovery, underscores a commitment to advancing therapeutic options for patients with conditions such as type 2 diabetes, obesity, and MASH. Researchers and professionals in the field should continue to monitor GSK's publications and clinical trial updates for insights into their evolving pipeline and novel therapeutic strategies.

References

- 1. Glycogen synthase kinase 3 (GSK-3) inhibitors as new promising drugs for diabetes, neurodegeneration, cancer, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSK-3 Inhibitors as New Leads to Treat Type-II Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. GSK and CSHL to develop new treatment for obesity and type 2 diabetes - Pharmaceutical Technology [pharmaceutical-technology.com]

Unraveling the Signaling Network of GSK1104252A: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Initial investigations into the public domain and scientific literature for "GSK1104252A" have not yielded specific data regarding its signaling pathway, mechanism of action, or associated preclinical and clinical studies. The compound name may be inaccurate, represent an early-stage investigational drug with limited publicly available information, or refer to a discontinued project.

Consequently, a detailed technical guide on the core signaling pathway of this compound cannot be constructed at this time. This document will be updated with comprehensive data, including quantitative summaries, detailed experimental protocols, and visual pathway diagrams, as information on this compound becomes publicly accessible.

Researchers and professionals interested in the broader landscape of GSK's therapeutic pipeline are encouraged to consult public clinical trial registries and the company's official publications for information on other investigational compounds. For instance, information is available for other GSK compounds such as GSK2132231A, an immunotherapeutic product for melanoma, and GSK1120212, a MEK inhibitor investigated in solid tumors.[1][2] These examples highlight the diverse mechanisms of action being explored within GSK's oncology and immunology portfolios.

Further inquiries to GlaxoSmithKline's investor or media relations, or a search of patent databases for related chemical structures, may yield more specific details about the development status and scientific background of the compound of interest.

References

In Vitro Characterization of GSK1104252A: A Technical Overview

Notice: Publicly available information regarding the specific compound "GSK1104252A" is limited. This document provides a generalized framework for the in vitro characterization of a novel compound based on common practices in drug discovery, drawing parallels from related research where applicable. The experimental details provided are illustrative and would require specific adaptation for the compound .

Executive Summary

This technical guide outlines a comprehensive strategy for the in vitro characterization of a therapeutic candidate, exemplified by the hypothetical compound this compound. The primary objective of in vitro characterization is to elucidate the compound's mechanism of action, potency, selectivity, and preliminary safety profile in a controlled laboratory setting. This is achieved through a combination of biochemical and cell-based assays. This document details the requisite experimental protocols, data presentation formats, and the logical flow of the characterization process.

Biochemical Characterization

Biochemical assays are fundamental to determining the direct interaction of a compound with its molecular target, free from the complexities of a cellular environment. These assays are crucial for quantifying the compound's potency and understanding its binding kinetics.

Target Engagement and Potency

Objective: To quantify the binding affinity and inhibitory/stimulatory activity of this compound against its purified target protein.

Table 1: Summary of Biochemical Potency of this compound

| Assay Type | Parameter | Value (nM) |

| Binding Assay | Kd | Data not available |

| Inhibition Assay | IC50 | Data not available |

| Inhibition Assay | Ki | Data not available |

Experimental Protocols

2.2.1 Radioligand Binding Assay (Illustrative)

-

Principle: This assay measures the direct binding of a radiolabeled ligand to the target protein and the competitive displacement of this ligand by the test compound (this compound).

-

Materials: Purified target protein, radiolabeled ligand (e.g., [3H]-ligand), this compound, filtration apparatus, scintillation fluid, and counter.

-

Method:

-

Incubate a fixed concentration of the target protein and radioligand with increasing concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the protein-bound radioligand from the unbound radioligand by rapid filtration.

-

Quantify the radioactivity of the filter-bound complex using liquid scintillation counting.

-

Calculate the Kd (dissociation constant) from saturation binding experiments and the Ki (inhibitory constant) from competition binding experiments.

-

2.2.2 Enzyme Inhibition Assay (Illustrative)

-

Principle: This assay measures the ability of this compound to inhibit the catalytic activity of an enzyme target.

-

Materials: Purified enzyme, substrate, this compound, and a detection system (e.g., spectrophotometer, fluorometer).

-

Method:

-

Pre-incubate the enzyme with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate.

-

Determine the initial reaction rates at each compound concentration.

-

Plot the reaction rates against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cellular Characterization

Cell-based assays are critical for confirming that the biochemical activity of a compound translates into a functional effect in a biologically relevant context. These assays provide insights into cellular potency, mechanism of action, and potential cytotoxicity.

Cellular Potency and Mechanism of Action

Objective: To determine the potency of this compound in a cellular context and to confirm its intended effect on a specific signaling pathway.

Table 2: Summary of Cellular Activity of this compound

| Cell Line | Assay Type | Parameter | Value (nM) |

| e.g., HEK293 | Reporter Gene Assay | EC50/IC50 | Data not available |

| e.g., HeLa | Phospho-protein Western Blot | IC50 | Data not available |

| e.g., Primary Neurons | Biomarker Release | EC50 | Data not available |

Experimental Protocols

3.2.1 Reporter Gene Assay (Illustrative)

-

Principle: This assay utilizes a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter that is responsive to the signaling pathway of interest.

-

Materials: A stable cell line expressing the target and the reporter gene construct, this compound, and a luminometer or spectrophotometer.

-

Method:

-

Plate the reporter cell line in a multi-well format.

-

Treat the cells with a range of concentrations of this compound.

-

Stimulate the signaling pathway with an appropriate agonist (if required).

-

Incubate for a sufficient period to allow for reporter gene expression.

-

Lyse the cells and measure the reporter enzyme activity.

-

Calculate the EC50 or IC50 value from the dose-response curve.

-

3.2.2 Western Blotting for Phosphorylated Proteins (Illustrative)

-

Principle: This technique is used to detect changes in the phosphorylation state of key proteins within a signaling cascade in response to compound treatment.

-

Materials: Cell line of interest, this compound, lysis buffer, antibodies specific for the phosphorylated and total protein of interest, electrophoresis equipment, and imaging system.

-

Method:

-

Treat cells with this compound for a defined period.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total target proteins, followed by secondary antibodies.

-

Detect the signal and quantify the band intensities.

-

Normalize the phosphorylated protein levels to the total protein levels to determine the inhibitory effect of the compound.

-

Signaling Pathways and Experimental Workflows

Visualizing the intricate network of cellular signaling and the logical flow of experimental procedures is crucial for a clear understanding of the compound's characterization.

Caption: Workflow for Biochemical Characterization.

Caption: Workflow for Cellular Characterization.

Caption: Hypothetical Kinase Inhibition Pathway.

Conclusion

The in vitro characterization of a novel compound like this compound is a systematic and multi-faceted process. It begins with precise biochemical assays to determine potency and selectivity at the molecular level, followed by cell-based assays to confirm on-target activity in a physiological context. The collective data from these studies are essential for establishing a comprehensive profile of the compound, guiding further preclinical development, and providing a solid foundation for subsequent in vivo efficacy and safety studies. Without specific public data for this compound, this guide serves as a robust template for the rigorous in vitro evaluation of any new chemical entity.

GSK1104252A selectivity profile against other GPCRs

An In-depth Analysis of its Selectivity Profile and Associated Methodologies

For Immediate Release

This technical guide provides a comprehensive overview of the selectivity profile of GSK1104252A, a potent agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological characteristics of this compound.

Core Selectivity Profile

This compound has been identified as a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3][4] GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells and plays a crucial role in glucose homeostasis.[1] Activation of GPR119 by an agonist like this compound stimulates the release of insulin and incretin hormones, such as glucagon-like peptide-1 (GLP-1).

The potency of this compound at the human GPR119 receptor has been determined to be an EC50 of 0.05 µM (50 nM). While described as "selective," a comprehensive quantitative selectivity panel against a broad range of other GPCRs is not publicly available in the reviewed literature. Such studies are crucial for a complete understanding of the compound's off-target activity and potential side effects.

| Target | Agonist/Antagonist | EC50 / Ki (nM) | Reference |

| GPR119 | Agonist | 50 |

Table 1: Potency of this compound at GPR119. This table summarizes the reported in vitro potency of this compound.

GPR119 Signaling Pathway

The activation of GPR119 by an agonist such as this compound initiates a well-defined intracellular signaling cascade. GPR119 is coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. Upon agonist binding, Gαs is activated, which in turn stimulates adenylyl cyclase to catalyze the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), ultimately resulting in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of GLP-1 from enteroendocrine cells.

Caption: GPR119 Signaling Pathway.

Experimental Protocols

The primary method for determining the activity of GPR119 agonists is the measurement of intracellular cAMP accumulation in cells engineered to express the receptor.

In Vitro cAMP Accumulation Assay

This protocol outlines a general procedure for measuring the ability of a compound to stimulate cAMP production in cells expressing GPR119.

1. Cell Culture and Seeding:

-

HEK293 cells stably expressing human GPR119 are cultured in appropriate media.

-

Cells are seeded into 384-well white plates at a suitable density and incubated overnight.

2. Compound Preparation:

-

A serial dilution of the test compound (e.g., this compound) and a known GPR119 agonist (e.g., AR231453) are prepared in an appropriate assay buffer.

3. Assay Procedure:

-

The cell culture medium is removed and replaced with a pre-incubation buffer.

-

After a designated pre-incubation time, the buffer is replaced with the compound dilutions.

-

The plate is incubated for a specified period (e.g., 30-60 minutes) at 37°C to allow for cAMP accumulation.

4. Detection:

-

Following incubation, a lysis buffer containing a cAMP detection reagent (e.g., HTRF, AlphaScreen, or GloSensor reagents) is added to each well.

-

The plate is incubated according to the manufacturer's instructions to allow the detection reaction to proceed.

5. Data Acquisition and Analysis:

-

The plate is read on a compatible microplate reader (e.g., measuring fluorescence or luminescence).

-

The resulting signal is proportional to the amount of cAMP produced.

-

Data is analyzed by plotting the signal against the compound concentration, and the EC50 value is determined using non-linear regression analysis.

Caption: Experimental Workflow for cAMP Assay.

Conclusion

This compound is a potent agonist of GPR119, a key regulator of glucose homeostasis. While its high selectivity is often cited, a detailed public profile of its activity against a broad panel of other GPCRs is needed for a more complete pharmacological assessment. The methodologies described herein provide a standard framework for evaluating the on-target and off-target activities of GPR119 agonists. Further research into the comprehensive selectivity of this compound will be critical for its continued development as a potential therapeutic agent for type 2 diabetes.

References

Structural Analysis of Ligand Binding to GPR119: A Technical Guide Focused on the Agonist GSK1104252A

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural analysis of agonist binding to the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and metabolic disorders. While a definitive, experimentally determined structure of GSK1104252A in complex with GPR119 is not publicly available, this document outlines the methodologies and foundational knowledge required for such an analysis. By leveraging the existing high-resolution cryo-electron microscopy (cryo-EM) structures of GPR119 bound to other synthetic agonists, we can infer a likely binding mode and understand the key interactions driving receptor activation. This guide details the GPR119 signaling pathway, experimental protocols for structural and functional characterization, and presents available quantitative data for representative GPR119 agonists to serve as a benchmark for future studies on compounds like this compound.

Introduction to GPR119

G protein-coupled receptor 119 (GPR119) is a class A GPCR predominantly expressed in pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract.[1][2] Its activation by agonist binding leads to the stimulation of intracellular cyclic adenosine monophosphate (cAMP) production through the Gαs signaling pathway.[1][3] This increase in cAMP enhances glucose-dependent insulin secretion from pancreatic β-cells and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from intestinal cells.[4] This dual mechanism of action makes GPR119 an attractive therapeutic target for type 2 diabetes, with a potentially lower risk of hypoglycemia. This compound is a potent and selective synthetic agonist of GPR119 developed for the potential treatment of type 2 diabetes.

GPR119 Signaling Pathway

Upon agonist binding, GPR119 undergoes a conformational change that facilitates its coupling to the heterotrimeric Gs protein. This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the Gβγ dimer. The activated Gαs-GTP complex then stimulates adenylyl cyclase, which converts ATP to cAMP. The subsequent rise in intracellular cAMP levels activates protein kinase A (PKA) and other downstream effectors, ultimately leading to the potentiation of insulin and incretin secretion.

Structural Insights from GPR119-Agonist Complexes

While the specific structure of this compound bound to GPR119 has not been determined, high-resolution cryo-EM structures of GPR119 in complex with other synthetic agonists, such as AR231453, MBX-2982, and APD597, provide a robust framework for understanding agonist binding and receptor activation. These studies reveal a conserved binding pocket for agonists within the transmembrane (TM) domain of the receptor.

Key structural features of agonist binding to GPR119 include:

-

A deep, largely hydrophobic binding pocket: The pocket is lined with hydrophobic residues that accommodate the varied chemical scaffolds of synthetic agonists.

-

Interactions with specific residues: Mutagenesis studies have identified key residues within the binding pocket that are critical for agonist potency and receptor activation. For example, mutations of residues in TM3, TM5, TM6, and extracellular loop 2 (ECL2) have been shown to impact agonist-induced cAMP production.

-

Conformational changes upon activation: Agonist binding induces a conformational change in the receptor, including an outward movement of the cytoplasmic end of TM6, which creates a binding site for the Gs protein.

Based on the structures of GPR119 with other agonists, it is hypothesized that this compound would also occupy this orthosteric binding pocket, forming specific hydrophobic and polar interactions that stabilize the active conformation of the receptor.

Quantitative Data for GPR119 Agonists

Quantitative data on the binding affinity and potency of GPR119 agonists are crucial for structure-activity relationship (SAR) studies and drug development. While specific data for this compound is not detailed in the available literature, the table below summarizes data for other well-characterized synthetic agonists. This information serves as a valuable reference for the expected potency of GPR119 agonists.

| Compound | Target | Assay Type | pEC50 | EC50 (nM) | Reference |

| GSK1292263 | Human GPR119 | cAMP accumulation | 6.9 | ~126 | |

| GSK1292263 | Rat GPR119 | cAMP accumulation | 6.7 | ~200 | |

| AR231453 | Human GPR119 | Ligand Binding | - | 5.5 (Affinity) | |

| 2-Oleoylglycerol | Human GPR119 | cAMP accumulation | - | 2,500 | |

| AS1269574 | Human GPR119 | cAMP accumulation | - | 2,500 |

Experimental Protocols

A structural and functional analysis of this compound binding to GPR119 would involve a series of well-established experimental protocols.

GPR119 Expression and Purification for Structural Studies

The determination of the GPR119 structure requires obtaining high-purity, stable protein. A generalized workflow is presented below.

Protocol:

-

Construct Engineering: The human GPR119 gene is cloned into an expression vector. To enhance expression and stability, modifications such as N-terminal signal peptides and C-terminal affinity tags (e.g., Strep-tag) may be incorporated. For structural studies of the active state, GPR119 is co-expressed with the heterotrimeric Gs protein (dominant-negative Gαs, Gβ1, and Gγ2).

-

Protein Expression: The GPR119-Gs complex is typically expressed in insect cells (e.g., Spodoptera frugiperda Sf9 or Trichoplusia ni High Five cells) using a baculovirus expression system.

-

Membrane Preparation and Solubilization: Cell membranes containing the expressed complex are isolated. The complex is then solubilized from the membrane using a mild detergent (e.g., lauryl maltose neopentyl glycol, LMNG) in the presence of the agonist (this compound) and a stabilizing nanobody (Nb35) that binds to the Gαs-Gβγ interface.

-

Affinity Chromatography: The solubilized complex is purified using an affinity resin that binds to the tag on the receptor (e.g., Strep-Tactin resin).

-

Size-Exclusion Chromatography: The complex is further purified by size-exclusion chromatography to separate it from aggregates and other impurities.

-

Cryo-EM Analysis: The purified, stable GPR119-GSK1104252A-Gs-Nb35 complex is applied to cryo-EM grids, vitrified, and imaged using a transmission electron microscope. Single-particle analysis is then used to reconstruct the three-dimensional structure of the complex.

Functional Characterization: cAMP Accumulation Assay

This assay measures the potency of an agonist in stimulating the Gs signaling pathway.

Protocol:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human GPR119 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well plates and grown to confluency.

-

Agonist Stimulation: The culture medium is removed, and cells are incubated with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The fluorescence signal is used to calculate the cAMP concentration. A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration, and the EC50 value is determined.

Conclusion and Future Directions

The structural and functional analysis of GPR119 has significantly advanced our understanding of its role in metabolic regulation. While a definitive structure of the this compound-GPR119 complex remains to be elucidated, the methodologies and comparative structural knowledge outlined in this guide provide a clear path forward for such an investigation. Determining the high-resolution structure of this complex would provide precise details of the molecular interactions, rationalize the compound's potency and selectivity, and facilitate the structure-based design of next-generation GPR119 agonists with improved therapeutic profiles. Future work should focus on obtaining this critical structural information and further characterizing the pharmacological properties of this compound to fully assess its therapeutic potential.

References

- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are GPR119 agonists and how do they work? [synapse.patsnap.com]

No Publicly Available Data for GSK1104252A Efficacy Studies

Despite a comprehensive search for preliminary efficacy studies, mechanism of action, and experimental protocols for the compound designated GSK1104252A, no public data, preclinical or clinical, was found.

Extensive searches were conducted to locate any information pertaining to this compound. These inquiries included searches for scientific literature, clinical trial registrations, patent applications, and press releases from GlaxoSmithKline (GSK). The search terms included "this compound efficacy," "this compound mechanism of action," "this compound clinical trials," "this compound preclinical studies," as well as searches for potential alternative names or internal identifiers.

The search results did not yield any specific information related to a compound with the identifier this compound. The retrieved documents pertained to other GSK investigational drugs or provided general overviews of the company's research and development pipeline.

This absence of information suggests that this compound may be an internal development code for a compound that has not yet been disclosed publicly, a project that was discontinued at a very early stage of development with no resulting publications, or potentially an incorrect identifier.

Consequently, it is not possible to provide the requested in-depth technical guide or whitepaper. The core requirements of the prompt, including the summarization of quantitative data into tables, the provision of detailed experimental protocols, and the creation of diagrams for signaling pathways and experimental workflows, cannot be fulfilled due to the lack of available information on this compound in the public domain.

Methodological & Application

Application Notes and Protocols for a Potent GSK-3β Inhibitor

For research use only. Not for use in diagnostic procedures.

Introduction

Glycogen Synthase Kinase 3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis.[1][2][3][4] Dysregulation of GSK-3β activity has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders like Alzheimer's disease, type II diabetes, and certain cancers. Consequently, GSK-3β has emerged as a significant therapeutic target for drug discovery. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of potent GSK-3β inhibitors.

Data Presentation

The following table summarizes the in vitro activity of representative GSK-3β inhibitors against various cell lines. This data is provided as an example for comparison.

| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |

| CHIR-99021 | GSK-3α/β | Kinase Assay | - | 6.7 (GSK-3β) | |

| SB216763 | GSK-3α/β | Kinase Assay | - | 34.3 (GSK-3α/β) | |

| TWS119 | GSK-3β | Kinase Assay | - | 30 | |

| GSK-3β inhibitor 3 | GSK-3β | Cell Growth | NB4 | 6600 | |

| Tideglusib | GSK-3β | Kinase Assay | - | non-ATP competitive |

Experimental Protocols

In Vitro Kinase Activity Assay

This protocol describes a biochemical assay to directly measure the inhibitory effect of a compound on GSK-3β kinase activity. A common method is a luminescence-based assay that quantifies ATP consumption during the phosphorylation of a substrate by GSK-3β.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Test compound (e.g., GSK1104252A)

-

384-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the GSK-3β enzyme to all wells except the negative control.

-

Add the GSK-3β substrate peptide to all wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for 45-60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for a luminescence-based in vitro GSK-3β kinase inhibition assay.

Cell-Based β-Catenin Accumulation Assay

In many cell types, active GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3β leads to the stabilization and accumulation of β-catenin in the cytoplasm. This assay measures the intracellular accumulation of β-catenin as a downstream marker of GSK-3β inhibition.

Materials:

-

CHO-K1 or other suitable cell line

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

96-well clear-bottom black plates

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against β-catenin

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 4-6 hours). Include appropriate vehicle controls.

-

Fix the cells with fixation solution.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with the primary anti-β-catenin antibody.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody and a nuclear stain.

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the fluorescence intensity of β-catenin in the cytoplasm and/or nucleus.

-

Determine the EC50 value for β-catenin accumulation.

Signaling Pathway

GSK-3β is a key node in multiple signaling pathways. The diagram below illustrates the canonical Wnt/β-catenin signaling pathway, which is a major regulatory pathway for GSK-3β activity. In the absence of a Wnt ligand, GSK-3β is active and phosphorylates β-catenin, leading to its degradation. Wnt signaling inhibits GSK-3β, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.

References

- 1. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

Application Notes and Protocols for the Evaluation of Novel Antidiabetic Compounds in Rodent Models

Disclaimer: Information regarding the specific compound GSK1104252A is not available in the public domain. Therefore, these application notes and protocols provide a generalized framework for the evaluation of a hypothetical novel antidiabetic agent, referred to herein as "Compound X," in established rodent models of diabetes mellitus. These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction to Rodent Models of Diabetes

The selection of an appropriate animal model is critical for the preclinical evaluation of novel antidiabetic therapies. Rodent models are widely used due to their physiological and genetic similarities to humans, relatively low cost, and ease of handling. These models can be broadly categorized into those that mimic Type 1 Diabetes (T1D), characterized by insulin deficiency, and those that replicate Type 2 Diabetes (T2D), characterized by insulin resistance and subsequent β-cell dysfunction.

Table 1: Comparison of Common Rodent Models of Diabetes

| Model | Type of Diabetes | Induction Method | Key Characteristics | Advantages | Limitations |

| Streptozotocin (STZ)-Induced Rat/Mouse | T1D or T2D | Chemical induction with STZ, a pancreatic β-cell toxin.[1][2] | T1D: High-dose STZ leads to severe insulin deficiency and hyperglycemia.[1] T2D: A combination of a high-fat diet and a low-dose of STZ induces insulin resistance and moderate hyperglycemia.[3] | Rapid and cost-effective induction of diabetes.[2] The severity of diabetes can be modulated by the dose of STZ. | Does not fully replicate the autoimmune component of human T1D or the complex pathogenesis of T2D. STZ can have off-target toxicity. |

| Non-Obese Diabetic (NOD) Mouse | T1D | Spontaneous autoimmune destruction of pancreatic β-cells. | Develops autoimmune insulitis leading to progressive β-cell destruction and insulin-dependent diabetes. Shares genetic and pathogenic similarities with human T1D. | Excellent model for studying the immunopathology of T1D and for testing immunomodulatory therapies. | The incidence and onset of diabetes can be variable. Requires specialized animal husbandry. |

| db/db Mouse | T2D | Genetic (spontaneous mutation in the leptin receptor gene). | Severe obesity, hyperphagia, insulin resistance, and progressive hyperglycemia leading to β-cell failure. | A widely used and well-characterized model of obesity-driven T2D. | The monogenic cause of diabetes is not representative of the polygenic nature of human T2D. |

| Zucker Diabetic Fatty (ZDF) Rat | T2D | Genetic (spontaneous mutation in the leptin receptor gene). | Develops obesity, insulin resistance, hyperlipidemia, and hyperglycemia. Male rats progress to severe diabetes with β-cell failure. | A well-established model for studying the progression of T2D and its complications. | Similar to the db/db mouse, the monogenic origin is a limitation. Requires a specific diet to develop the full diabetic phenotype. |

| Goto-Kakizaki (GK) Rat | T2D | Genetic (inbred for glucose intolerance). | Non-obese model of T2D with impaired glucose-stimulated insulin secretion and mild to moderate hyperglycemia. | Useful for studying the mechanisms of β-cell dysfunction in the absence of obesity. | The underlying genetic defects are not fully elucidated and may differ from those in human T2D. |

Experimental Workflow for Evaluating "Compound X"

The following diagram outlines a typical experimental workflow for assessing the efficacy of a novel antidiabetic compound in a rodent model of diabetes.

References

Application Notes and Protocols for In Vivo Formulation of GSK1104252A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating GSK1104252A, a compound understood to be a kinase inhibitor with likely poor aqueous solubility, for in vivo studies. Due to the limited publicly available information on the specific physicochemical properties of this compound, this document outlines general yet detailed strategies and protocols applicable to poorly soluble compounds in this class.

Introduction: Overcoming Formulation Challenges

Kinase inhibitors are a cornerstone of modern therapeutics, particularly in oncology. However, a significant number of these small molecules, including potentially this compound, are classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, characterized by low aqueous solubility.[1][2] This poor solubility presents a major hurdle for in vivo studies, as it can lead to low and variable oral bioavailability, making the interpretation of efficacy and toxicity data challenging.

The primary goal of formulation development for in vivo studies is to ensure adequate and consistent drug exposure in the test animals.[3] This often involves the use of specialized vehicles and excipients to enhance the solubility and absorption of the compound. The choice of an appropriate formulation strategy depends on several factors, including the physicochemical properties of the drug, the intended route of administration, the animal species, and the required dose.

Preformulation Assessment Workflow

A systematic approach to preformulation is critical for selecting an optimal formulation strategy. The following workflow outlines the key decision-making steps.

Caption: Workflow for developing an in vivo formulation.

Common Vehicles for Poorly Soluble Compounds

The selection of a suitable vehicle is paramount for achieving desired exposure. The table below summarizes common vehicles used for in vivo studies of poorly soluble compounds.

| Vehicle Component | Typical Concentration | Administration Route(s) | Advantages | Disadvantages |

| Aqueous Suspensions | ||||

| Methylcellulose (MC) | 0.5% - 1.0% (w/v) | Oral (gavage) | Well-tolerated, easy to prepare. | Not suitable for all poorly soluble compounds, potential for non-uniform dosing. |

| Carboxymethyl cellulose (CMC) | 0.5% - 1.0% (w/v) | Oral (gavage) | Similar to MC, can be effective for hydrophobic compounds.[1] | Can affect gastrointestinal transit time. |

| Solubilizing Agents | ||||

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20% - 40% (w/v) | Oral, Intravenous | Can significantly increase aqueous solubility. | Potential for dose-limiting toxicity (e.g., gastrointestinal issues, nephrotoxicity).[4] |

| Polyethylene glycol (PEG) 400 | 10% - 60% (v/v) | Oral, Intravenous | Good solubilizing agent for many compounds. | Can cause hemolysis at high concentrations (IV), osmotic diarrhea (oral). |

| Lipid-Based Formulations | ||||

| Corn Oil / Sesame Oil | Up to 100% | Oral, Subcutaneous | Suitable for highly lipophilic compounds. | Risk of aspiration pneumonia with oral dosing, potential for local irritation. |

| Co-solvents | ||||

| Dimethyl sulfoxide (DMSO) | < 10% (v/v) | Intravenous, Oral | Powerful solvent for a wide range of compounds. | Can have pharmacological effects and toxicity, should be used at low concentrations. |

| Ethanol | < 10% (v/v) | Intravenous, Oral | Good co-solvent with water or saline. | Potential for central nervous system effects, precipitation upon dilution. |

Experimental Protocols

Below are two detailed protocols for preparing a formulation of a poorly soluble compound like this compound.

Protocol 1: Preparation of a Suspension in 0.5% Methylcellulose

This protocol is suitable for oral administration (gavage).

Materials:

-

This compound powder

-

Methylcellulose (MC), low viscosity

-

Sterile water for injection

-

Mortar and pestle

-

Stir plate and magnetic stir bar

-

Graduated cylinder and volumetric flasks

-

Analytical balance

Procedure:

-

Prepare the 0.5% Methylcellulose Vehicle:

-

Heat approximately half of the required volume of sterile water to 60-70°C.

-

Slowly add the methylcellulose powder while stirring vigorously to ensure it is wetted.

-

Once dispersed, add the remaining volume of cold sterile water and continue to stir in a cold water bath until a clear, viscous solution is formed.

-

Store the vehicle at 2-8°C.

-

-

Prepare the this compound Suspension:

-

Accurately weigh the required amount of this compound powder.

-

Place the powder in a mortar.

-

Add a small amount of the 0.5% MC vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

-

Gradually add the remaining vehicle in small portions while continuing to mix.

-

Transfer the suspension to a suitable container with a magnetic stir bar.

-

Stir the suspension continuously on a stir plate for at least 30 minutes before dosing to ensure homogeneity.

-

Note: The suspension should be stirred continuously during the dosing procedure to maintain uniformity.

-

Protocol 2: Preparation of a Solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol is suitable for oral or intravenous administration where a true solution is required.

Materials:

-

This compound powder

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Sterile water for injection or saline

-

pH meter and solutions for pH adjustment (e.g., 0.1 N HCl, 0.1 N NaOH)

-

Vortex mixer and/or sonicator

-

Sterile filter (if for IV administration)

Procedure:

-

Prepare the HP-β-CD Vehicle:

-

Weigh the required amount of HP-β-CD (e.g., to make a 30% w/v solution).

-

Add the HP-β-CD to the sterile water or saline in a volumetric flask.

-

Mix thoroughly using a vortex mixer or stir plate until the HP-β-CD is completely dissolved. Gentle warming (to ~40°C) can aid dissolution.

-

-

Prepare the this compound Solution:

-

Accurately weigh the this compound powder and add it to the prepared HP-β-CD vehicle.

-

Vortex the mixture vigorously for several minutes.

-

If the compound is not fully dissolved, sonicate the mixture in a water bath for 15-30 minutes.

-

Visually inspect the solution for any undissolved particles.

-

Measure the pH of the final solution and adjust if necessary, as the solubility of some compounds is pH-dependent.

-

For intravenous administration, the final solution must be sterile-filtered through a 0.22 µm filter.

-

Hypothetical Signaling Pathway for a Kinase Inhibitor

The following diagram illustrates a generic signaling pathway that could be targeted by a kinase inhibitor like this compound.

Caption: A generic kinase signaling pathway inhibited by this compound.

Disclaimer: The information provided in these application notes is intended as a general guide. The optimal formulation for this compound will depend on its specific physicochemical properties. It is essential to conduct appropriate solubility and stability studies to develop a robust and reliable formulation for any in vivo experiment. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

References

No Publicly Available Data on GSK1104252A Administration in Animal Studies

Despite a comprehensive search of publicly available scientific literature and clinical trial registries, no specific information regarding the administration routes of GSK1104252A in animal studies has been found.

Detailed searches for preclinical data, pharmacokinetic studies, and experimental protocols related to this compound did not yield any publications or documents outlining its use in animal models. This lack of information prevents the creation of the requested detailed Application Notes and Protocols, including quantitative data tables and experimental methodologies.

This compound appears to be an investigational compound for which preclinical research data, including details on its administration to animals, has not been disclosed in the public domain. Such information is often proprietary to the developing pharmaceutical company, in this case, GlaxoSmithKline (GSK).

For researchers, scientists, and drug development professionals seeking information on this compound, the primary source of information would be direct inquiry with GlaxoSmithKline or monitoring for future publications or presentations at scientific conferences where such data might be released.

Without any specific data on this compound, it is impossible to provide the requested protocols, data tables, or signaling pathway diagrams. The general principles of drug administration in animal studies are well-established and include oral, intravenous, intraperitoneal, subcutaneous, and intramuscular routes. However, the specific choice of route, vehicle, dosage, and frequency for a particular compound like this compound would depend on its physicochemical properties, its intended target, and the specific aims of the animal study, none of which are publicly known.

Techniques for measuring GSK1104252A-induced cAMP accumulation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a crucial role in cellular signaling. It is involved in a myriad of physiological processes, including metabolism, gene transcription, and cell proliferation. The intracellular concentration of cAMP is tightly regulated, primarily through its synthesis by adenylyl cyclase and its degradation by phosphodiesterases. Many G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are major drug targets, signal through the modulation of intracellular cAMP levels. Specifically, GPCRs coupled to the Gs alpha subunit (Gs-coupled GPCRs) activate adenylyl cyclase, leading to an increase in cAMP, while those coupled to the Gi alpha subunit (Gi-coupled GPCRs) inhibit this enzyme, resulting in decreased cAMP levels.

The quantification of intracellular cAMP is a cornerstone of GPCR research and drug discovery, enabling the characterization of receptor agonists and antagonists. This document provides an overview of common techniques for measuring agonist-induced cAMP accumulation and detailed protocols for their implementation.

Note on GSK1104252A: As of the latest available information, there is no publicly accessible scientific literature detailing the specific mechanism of action, receptor target, or quantitative data regarding cAMP accumulation induced by this compound. The following protocols are therefore provided as a general guide for measuring agonist-induced cAMP accumulation.

Signaling Pathway: Gs-Coupled GPCR Activation of cAMP Production

The binding of an agonist to a Gs-coupled GPCR initiates a cascade of events leading to the production of cAMP. This signaling pathway is a fundamental mechanism for cellular responses to a wide range of hormones and neurotransmitters.

Caption: Gs-protein coupled receptor signaling pathway leading to cAMP production.

General Experimental Workflow for Measuring cAMP Accumulation

A typical workflow for quantifying agonist-induced cAMP accumulation involves several key steps, from cell culture to data analysis. The specific details will vary depending on the chosen assay technology.

Application Notes and Protocols for a Novel GSK-3 Inhibitor in Pancreatic Beta-Cell Research

Disclaimer: Publicly available information on a compound with the specific identifier "GSK1104252A" is limited. The following application notes and protocols are based on the well-documented role of Glycogen Synthase Kinase-3 (GSK-3) as a therapeutic target in pancreatic beta-cell research, a known area of investigation for companies including GSK. The data and protocols presented here are representative of a hypothetical, potent, and selective GSK-3 inhibitor, hereafter referred to as "the compound," for research purposes.

Application Notes

Introduction

The compound is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a constitutively active serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis. In pancreatic beta-cells, GSK-3 is a key negative regulator of insulin signaling and has been implicated in the control of beta-cell proliferation and survival. Inhibition of GSK-3 has emerged as a promising therapeutic strategy for type 2 diabetes by potentially enhancing insulin sensitivity, promoting glucose metabolism, and preserving or expanding beta-cell mass.[1][2][3][4][5]

These application notes provide an overview of the utility of this compound in pancreatic beta-cell research, with a focus on its effects on insulin secretion, beta-cell proliferation, and survival.

Mechanism of Action in Pancreatic Beta-Cells

The compound exerts its effects on pancreatic beta-cells primarily through the inhibition of GSK-3. This leads to the modulation of several downstream signaling pathways:

-

Enhancement of Insulin Signaling: GSK-3 phosphorylates and inactivates glycogen synthase, a key enzyme in glycogen synthesis. Inhibition of GSK-3 leads to the activation of glycogen synthase, promoting glucose storage. Furthermore, GSK-3 can negatively regulate the insulin signaling pathway. By inhibiting GSK-3, the compound can potentiate the effects of insulin.

-

Promotion of Beta-Cell Proliferation: GSK-3 is a component of the "destruction complex" that targets β-catenin for degradation. Inhibition of GSK-3 leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of genes involved in cell cycle progression and proliferation, such as Cyclin D1.

-

Protection against Apoptosis: GSK-3 can promote apoptosis under conditions of cellular stress. By inhibiting GSK-3, the compound may protect beta-cells from glucotoxicity- and lipotoxicity-induced cell death.

Key Applications in Beta-Cell Research

-

Investigation of Insulin Secretion Mechanisms: To study the role of GSK-3 in glucose-stimulated insulin secretion (GSIS) and its potentiation by incretins like GLP-1.

-

Studies on Beta-Cell Proliferation and Regeneration: To explore the potential of GSK-3 inhibition to induce beta-cell replication both in vitro and in vivo.

-

Analysis of Beta-Cell Survival Pathways: To investigate the protective effects of GSK-3 inhibition against various apoptotic stimuli relevant to type 2 diabetes.

-

Drug Discovery and Target Validation: To serve as a tool compound for validating GSK-3 as a therapeutic target for diabetes and for screening for novel anti-diabetic agents.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from studies with the hypothetical GSK-3 inhibitor.

Table 1: Effect of the Compound on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Human Islets

| Treatment Group | Insulin Secretion (ng/islet/hour) at 2.8 mM Glucose | Insulin Secretion (ng/islet/hour) at 16.7 mM Glucose | Fold-Increase in Insulin Secretion |

| Vehicle Control | 0.5 ± 0.1 | 2.5 ± 0.3 | 5.0 |

| Compound (1 µM) | 0.6 ± 0.1 | 3.8 ± 0.4* | 6.3 |

| Compound (10 µM) | 0.7 ± 0.2 | 4.5 ± 0.5** | 6.4 |

*p < 0.05, **p < 0.01 compared to vehicle control at 16.7 mM Glucose. Data are presented as mean ± SD.

Table 2: Effect of the Compound on Beta-Cell Proliferation in INS-1E Cells

| Treatment Group | BrdU Incorporation (% of Control) | Ki67 Positive Cells (% of Total) |

| Vehicle Control | 100 ± 10 | 5.2 ± 0.8 |

| Compound (1 µM) | 180 ± 15 | 9.8 ± 1.2 |

| Compound (10 µM) | 250 ± 20 | 14.5 ± 1.5 |

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.

Table 3: Protective Effect of the Compound against Palmitate-Induced Apoptosis in EndoC-βH1 Cells

| Treatment Group | Caspase-3/7 Activity (Relative Luminescence Units) |

| Vehicle Control | 1000 ± 150 |

| Palmitate (0.5 mM) | 4500 ± 300 |

| Palmitate (0.5 mM) + Compound (1 µM) | 2200 ± 250* |

| Palmitate (0.5 mM) + Compound (10 µM) | 1500 ± 200** |

*p < 0.05, **p < 0.01 compared to Palmitate alone. Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Islets

Objective: To determine the effect of the compound on insulin secretion from isolated pancreatic islets in response to different glucose concentrations.

Materials:

-

Isolated human or rodent pancreatic islets

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing 2.8 mM and 16.7 mM glucose

-

The compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

96-well plates

-

Insulin ELISA kit

Procedure:

-

Culture isolated islets for 24-48 hours after isolation.

-

Hand-pick islets of similar size and place 10 islets per well in a 96-well plate.

-

Pre-incubate the islets for 1 hour at 37°C in KRB buffer with 2.8 mM glucose.

-

Remove the pre-incubation buffer and add KRB buffer with 2.8 mM glucose containing either vehicle or the compound at desired concentrations. Incubate for 1 hour at 37°C.

-

Collect the supernatant for measurement of basal insulin secretion.

-

Add KRB buffer with 16.7 mM glucose containing either vehicle or the compound. Incubate for 1 hour at 37°C.

-

Collect the supernatant for measurement of stimulated insulin secretion.

-

Measure insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Normalize insulin secretion to the number of islets or total protein content.

Protocol 2: Beta-Cell Proliferation Assay using BrdU Incorporation

Objective: To assess the effect of the compound on the proliferation of a beta-cell line (e.g., INS-1E or EndoC-βH1).

Materials:

-

INS-1E or EndoC-βH1 cells

-

Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1 mM sodium pyruvate, 10 mM HEPES, 50 µM β-mercaptoethanol)

-

The compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

BrdU labeling reagent

-

BrdU detection kit (e.g., colorimetric or fluorescent)

-

96-well tissue culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Starve the cells in serum-free medium for 12-24 hours to synchronize the cell cycle.

-

Replace the medium with complete culture medium containing either vehicle or the compound at desired concentrations.

-

Add BrdU labeling reagent to each well and incubate for 4-24 hours at 37°C.

-

Fix the cells and detect BrdU incorporation using a commercially available kit, following the manufacturer's protocol.

-

Measure the absorbance or fluorescence using a plate reader.

-

Express the results as a percentage of the vehicle control.

Visualizations

Caption: Signaling pathway of a novel GSK-3 inhibitor in pancreatic beta-cells.

Caption: Experimental workflow for Glucose-Stimulated Insulin Secretion (GSIS) assay.

Caption: Experimental workflow for beta-cell proliferation assay.

References

- 1. Targeting glycogen synthase kinase-3 (GSK-3) in the treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK-3 Inhibitors as New Leads to Treat Type-II Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Chemical Methods to Induce Beta-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Assessing the Effects of a Novel Investigational Compound (Compound X) on GLP-1 Secretion

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted from enteroendocrine L-cells in the gut in response to nutrient ingestion. It plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion, suppressing glucagon release, and delaying gastric emptying.[1][2] Consequently, targeting GLP-1 secretion is a key therapeutic strategy for type 2 diabetes and obesity. These application notes provide a comprehensive set of protocols to assess the effects of a novel investigational compound, herein referred to as "Compound X," on GLP-1 secretion using both in vitro and in vivo models.

Data Presentation

Table 1: In Vitro GLP-1 Secretion from STC-1 Cells in Response to Compound X

| Treatment Group | Concentration (µM) | GLP-1 Secretion (pM) (Mean ± SEM) | Fold Change vs. Vehicle |

| Vehicle Control | - | 1.0 | |

| Compound X | 0.1 | ||

| Compound X | 1 | ||

| Compound X | 10 | ||

| Positive Control (e.g., Forskolin) | 10 |

Table 2: In Vivo Plasma Active GLP-1 Levels during an Oral Glucose Tolerance Test (OGTT) in Mice Treated with Compound X

| Treatment Group | Time (min) | Plasma Active GLP-1 (pM) (Mean ± SEM) |

| Vehicle + Glucose | 0 | |

| 15 | ||

| 30 | ||

| 60 | ||

| 120 | ||

| Compound X + Glucose | 0 | |

| 15 | ||

| 30 | ||

| 60 | ||

| 120 |

Experimental Protocols

In Vitro GLP-1 Secretion Assay Using STC-1 Cells

The murine enteroendocrine STC-1 cell line is a widely used model to study GLP-1 secretion.[3][4][5]

Materials:

-

STC-1 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Horse Serum

-

Penicillin-Streptomycin

-

HEPES buffer

-

Compound X

-

Positive control (e.g., Forskolin, Phorbol 12-myristate 13-acetate (PMA))

-

DPP-4 inhibitor

-

GLP-1 ELISA kit

-

BCA Protein Assay Kit

Procedure:

-

Cell Culture: Culture STC-1 cells in DMEM supplemented with 15% horse serum, 2.5% FBS, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-